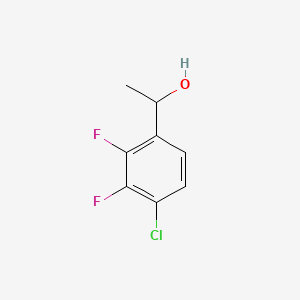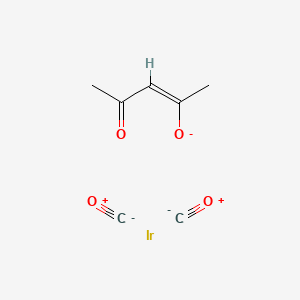
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate is a complex compound that combines carbon monoxide, iridium, and a (Z)-4-oxopent-2-en-2-olate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate typically involves the coordination of carbon monoxide and (Z)-4-oxopent-2-en-2-olate ligands to an iridium center. One common method involves the reaction of iridium precursors with carbon monoxide and the (Z)-4-oxopent-2-en-2-olate ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of iridium metal or other reduced species.
Substitution: Ligand substitution reactions can occur, where the (Z)-4-oxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iridium oxides, while reduction can yield iridium metal.
科学的研究の応用
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: The compound’s electrochemical properties make it useful in the development of sensors and other electrochemical devices.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
作用機序
The mechanism by which carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the ligands to the iridium center. This coordination can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Carbon monoxide;platinum;(Z)-4-oxopent-2-en-2-olate: Similar in structure but with platinum instead of iridium.
Carbon monoxide;palladium;(Z)-4-oxopent-2-en-2-olate: Uses palladium as the central metal.
Carbon monoxide;rhodium;(Z)-4-oxopent-2-en-2-olate: Rhodium replaces iridium in this compound.
Uniqueness
Carbon monoxide;iridium;(Z)-4-oxopent-2-olate is unique due to the specific properties imparted by the iridium center. Iridium’s high oxidation states and catalytic properties make this compound particularly valuable in catalysis and materials science.
特性
分子式 |
C7H7IrO4- |
|---|---|
分子量 |
347.34 g/mol |
IUPAC名 |
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1/b4-3-;;; |
InChIキー |
NMFBREHTKYXYKM-FGSKAQBVSA-M |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].[C-]#[O+].[Ir] |
正規SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].[C-]#[O+].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


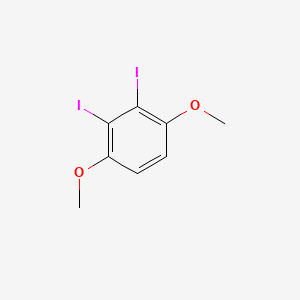
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
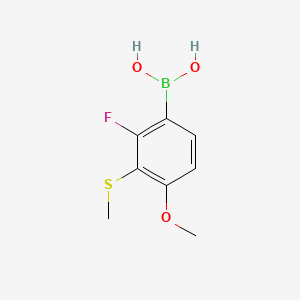
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
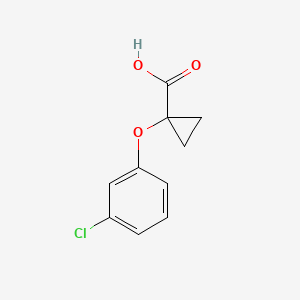
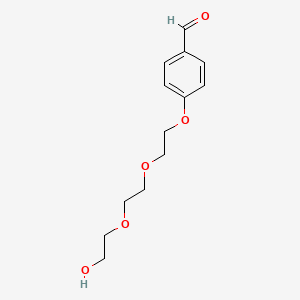
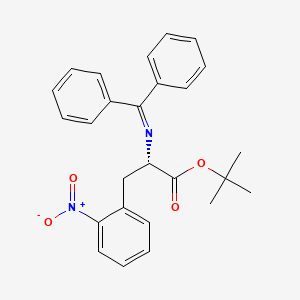
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
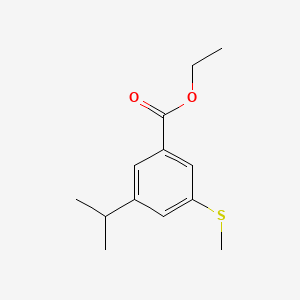
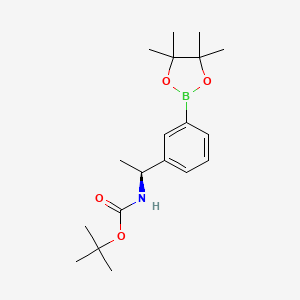
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)
![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
